molecular formula C8H10Cl2N2O B8094613 2-Chloro-n-(5-methylpyridin-2-yl)acetamide hydrochloride

2-Chloro-n-(5-methylpyridin-2-yl)acetamide hydrochloride

Cat. No.: B8094613
M. Wt: 221.08 g/mol
InChI Key: JMSULAOUNTYPSQ-UHFFFAOYSA-N
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Description

2-Chloro-n-(5-methylpyridin-2-yl)acetamide hydrochloride is an organic compound that belongs to the class of chlorinated acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(5-methylpyridin-2-yl)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methylpyridin-2-amine and chloroacetyl chloride.

    Reaction: The 5-methylpyridin-2-amine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Hydrochloride Formation: The resulting 2-Chloro-n-(5-methylpyridin-2-yl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(5-methylpyridin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thioamides.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Chloro-n-(5-methylpyridin-2-yl)acetamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(5-methylpyridin-2-yl)acetamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro and acetamide groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-n-(5-chloropyridin-2-yl)acetamide: Similar structure but with an additional chloro group on the pyridine ring.

    2-Chloro-n-(3-methylpyridin-2-yl)acetamide: Similar structure but with the methyl group in a different position on the pyridine ring.

Uniqueness

2-Chloro-n-(5-methylpyridin-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the 5-position of the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(5-methylpyridin-2-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c1-6-2-3-7(10-5-6)11-8(12)4-9;/h2-3,5H,4H2,1H3,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSULAOUNTYPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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